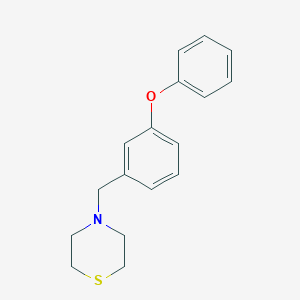
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone
説明
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DNPM and is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. In
作用機序
The mechanism of action of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
実験室実験の利点と制限
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits unique properties that make it useful in various applications, including organic synthesis, medicinal chemistry, and material science. However, it also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for the research on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone. One direction is the development of new drugs for the treatment of cancer and infectious diseases. Another direction is the synthesis of new compounds based on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone for various applications, including organic synthesis, material science, and medicinal chemistry. Additionally, the mechanism of action of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone needs to be further elucidated to fully understand its biological activity. Finally, the toxicity of (2,4-dichloro-5-nitrophenyl)(phenyl)methanone needs to be thoroughly investigated to ensure safe handling and usage in lab experiments.
Conclusion:
In conclusion, (2,4-dichloro-5-nitrophenyl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used in various applications, including organic synthesis, medicinal chemistry, and material science. Its mechanism of action is not well understood, but it has been reported to exhibit various biochemical and physiological effects. It has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on (2,4-dichloro-5-nitrophenyl)(phenyl)methanone, including the development of new drugs, the synthesis of new compounds, and the investigation of its toxicity.
科学的研究の応用
(2,4-dichloro-5-nitrophenyl)(phenyl)methanone has been extensively used in scientific research due to its unique properties. It is commonly used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, chiral compounds, and natural products. It is also used in medicinal chemistry as a lead compound for the development of new drugs, particularly for the treatment of cancer and infectious diseases. Additionally, it has been used in material science as a precursor for the preparation of various functional materials, including polymers, nanomaterials, and liquid crystals.
特性
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-10-7-11(15)12(16(18)19)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBPYHGQLILRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitrobenzophenone | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)